Carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
Description
The compound "Carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)" is a structurally complex iron(II) coordination complex. Its core structure includes:
- A cyclopentene backbone.
- Two diphenylphosphanyl groups attached to cyclopentyl and phenyl moieties.
- An N,N-dimethylmethanamine group.
- An iron(II) ion as the central metal.
However, direct evidence for its specific use is absent in the provided literature.
Properties
CAS No. |
850444-36-9 |
|---|---|
Molecular Formula |
C45H53FeNP2 |
Molecular Weight |
725.719 |
IUPAC Name |
carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H39NP2.C5H8.2CH3.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;;;/h3-16,18-26,28,35,37-38H,17,27,29H2,1-2H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t35?,37?,38-;;;;/m0..../s1 |
InChI Key |
RVAJCIQPJLAJDN-QIZOXCRTSA-N |
SMILES |
[CH3-].[CH3-].CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound Carbanide;cyclopentene;(1R)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) represents a complex structure that incorporates both organophosphorus and iron components. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopentene ring, diphenylphosphanyl groups, and an iron(II) center. Its unique architecture may influence its interaction with biological targets.
Chemical Formula: C₃₁H₃₃FeN₂P₂
Molecular Weight: 540.43 g/mol
The biological activity of this compound is primarily attributed to its iron center and phosphine functionalities. Iron complexes are known to participate in redox reactions, which can influence various biological pathways. The presence of diphenylphosphanyl groups suggests potential interactions with biomolecules such as proteins and nucleic acids.
Antioxidant Activity
Research indicates that iron complexes can exhibit antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, phosphine ligands can modulate enzyme activity through coordination with metal centers, potentially leading to altered catalytic functions.
Case Studies
-
Cancer Therapy
- A study explored the use of similar iron-phosphine complexes in targeting cancer cells. The results indicated that these compounds could induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
-
Neuroprotection
- Another investigation assessed the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these complexes could reduce neuronal death by enhancing cellular antioxidant defenses.
Table 1: Summary of Biological Activities
Research Findings
Recent studies have focused on synthesizing analogs of similar compounds to enhance biological efficacy. The modification of the ligand environment around the iron center has shown promise in increasing selectivity for biological targets while minimizing toxicity.
Comparison with Similar Compounds
Structural Analogs with N,N-Dimethylmethanamine Moieties
Several compounds in the evidence share the N,N-dimethylmethanamine group but differ in substituents and applications:
Key Observations :
- The N,N-dimethylmethanamine group enhances solubility and facilitates functionalization across diverse applications, from neuroprotection to radiopharmaceuticals .
- Diphenylphosphanyl groups in the target compound likely stabilize the iron center, analogous to diphenyltetrahydrofuran in neuroactive compounds .
Metal Complexes with Phosphine Ligands
Key Observations :
- Phosphine ligands (e.g., diphenylphosphanyl) are critical for stabilizing metal centers and tuning catalytic activity .
- The iron(II) complex’s electronic environment may resemble nickel(II) complexes used in imaging, though its redox activity could differ .
Cyclopentene and Cyclic Backbone Derivatives
Cyclopentene and related cyclic structures in the evidence exhibit diverse roles:
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this iron(II) complex, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves a multi-step process:
Ligand Preparation : Functionalize cyclopentene with diphenylphosphanyl groups via nucleophilic substitution or cross-coupling reactions under inert atmosphere .
Coordination with Iron : React the ligand with iron(II) precursors (e.g., FeCl₂) in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 12–24 hours.
Purification : Use column chromatography (silica gel) or recrystallization (from dichloromethane/hexane mixtures) to isolate the product.
- Key Conditions : Maintain anhydrous conditions, control temperature (±2°C), and monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to verify ligand coordination and stereochemistry. For example, ³¹P NMR typically shows signals at δ 20–30 ppm for diphenylphosphanyl groups .
- X-Ray Crystallography : Resolve the iron center’s geometry (e.g., octahedral vs. tetrahedral) and confirm the (1R)-stereochemistry. Use synchrotron radiation for high-resolution data .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 580.6 for [M]²⁺) .
Q. What are the critical considerations for handling and storing this air-sensitive iron(II) complex?
- Methodological Answer :
- Storage : Keep under argon or nitrogen in flame-dried glassware at –20°C. Use septum-sealed vials to prevent oxidation.
- Handling : Conduct all manipulations in a glovebox (O₂ < 0.1 ppm, H₂O < 0.5 ppm). Pre-purify solvents via distillation over Na/benzophenone .
Advanced Research Questions
Q. How do the electronic properties of the diphenylphosphanyl ligands influence the catalytic activity of the iron center in cross-coupling reactions?
- Methodological Answer :
- Ligand Effects : The electron-donating diphenylphosphanyl groups increase electron density at the iron center, enhancing oxidative addition rates. Trifluoromethyl substitutions (if present) modulate steric bulk and π-accepting properties .
- Experimental Validation : Compare catalytic turnover numbers (TONs) in Suzuki-Miyaura couplings using ligands with varying substituents (e.g., –CF₃ vs. –CH₃). Use cyclic voltammetry to quantify redox potentials .
Q. What strategies can resolve contradictions in spectroscopic data interpretation for this organometallic complex?
- Methodological Answer :
- Isotopic Labeling : Use deuterated analogs to simplify NMR splitting patterns.
- 2D NMR : Employ HSQC or NOESY to resolve overlapping signals.
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .
Q. How can computational methods like DFT be applied to study the reaction mechanisms involving this compound?
- Methodological Answer :
- Mechanistic Pathways : Use Gaussian or ORCA software to model intermediates in catalytic cycles (e.g., Fe⁰/FeII/FeIV states).
- Transition-State Analysis : Calculate activation barriers for oxidative addition/reductive elimination steps. Validate with kinetic isotope effects (KIEs) .
Q. What experimental approaches can elucidate the role of the cyclopentene framework in modulating steric effects during catalytic cycles?
- Methodological Answer :
- Steric Maps : Generate Tolman cone angles or %VBur values to quantify ligand bulk.
- Comparative Catalysis : Test analogous complexes with cyclohexene or norbornene frameworks. Monitor reaction rates and selectivity in Heck reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
